![molecular formula C14H16O2 B14432392 7,7-Dimethyl-4-phenyl-3-oxabicyclo[4.1.0]heptan-2-one CAS No. 81980-02-1](/img/no-structure.png)
7,7-Dimethyl-4-phenyl-3-oxabicyclo[4.1.0]heptan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,7-Dimethyl-4-phenyl-3-oxabicyclo[410]heptan-2-one is a bicyclic compound with a unique structure that includes an oxirane ring fused to a cyclohexane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-Dimethyl-4-phenyl-3-oxabicyclo[4.1.0]heptan-2-one typically involves the oxidation of cyclohexene derivatives. One common method is the oxidation of cyclohexene using dendritic complexes, which results in the formation of the desired oxabicyclo compound . The reaction conditions often include the use of oxidizing agents such as peracids or hydrogen peroxide in the presence of catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar oxidation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
7,7-Dimethyl-4-phenyl-3-oxabicyclo[4.1.0]heptan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex structures.
Reduction: Reduction reactions can open the oxirane ring, leading to different products.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl group.
Common Reagents and Conditions
Oxidizing Agents: Peracids, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Metal catalysts such as palladium or platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of more complex bicyclic structures, while reduction can result in the opening of the oxirane ring.
Aplicaciones Científicas De Investigación
7,7-Dimethyl-4-phenyl-3-oxabicyclo[4.1.0]heptan-2-one has several scientific research applications:
Chemistry: Used as a substrate to investigate the specificity of various reductases.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Explored as an analog for anticapsin, a compound with potential therapeutic properties.
Industry: Utilized in the synthesis of polymers and other industrial chemicals.
Comparación Con Compuestos Similares
Similar Compounds
7-Oxabicyclo[4.1.0]heptane: A similar compound with a simpler structure and different reactivity.
7-Oxabicyclo[2.2.1]heptane: Known for its use in Diels-Alder reactions and polymer synthesis.
Piperitone oxide: Another bicyclic compound with an oxirane ring, used in fragrance and flavor industries.
Uniqueness
7,7-Dimethyl-4-phenyl-3-oxabicyclo[4.1.0]heptan-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenyl group and dimethyl substitution make it a valuable compound for studying various chemical reactions and biological interactions.
Propiedades
| 81980-02-1 | |
Fórmula molecular |
C14H16O2 |
Peso molecular |
216.27 g/mol |
Nombre IUPAC |
7,7-dimethyl-4-phenyl-3-oxabicyclo[4.1.0]heptan-2-one |
InChI |
InChI=1S/C14H16O2/c1-14(2)10-8-11(16-13(15)12(10)14)9-6-4-3-5-7-9/h3-7,10-12H,8H2,1-2H3 |
Clave InChI |
SSZSXKYQFDJMMY-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2C1C(=O)OC(C2)C3=CC=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



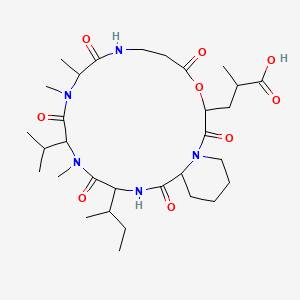
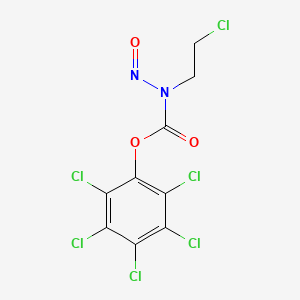



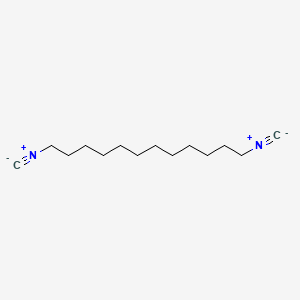
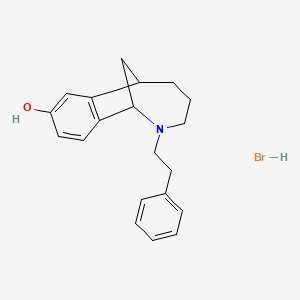


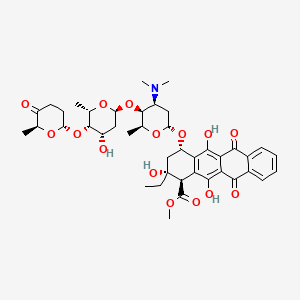
![Benzene, [(2-isothiocyanato-2-phenylethyl)seleno]-](/img/structure/B14432380.png)
![4-[2-(1H-Pyrazol-1-yl)ethoxy]phenol](/img/structure/B14432384.png)
